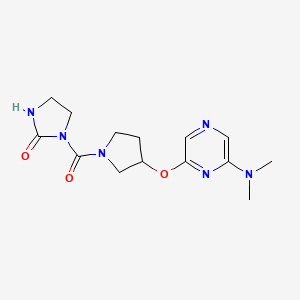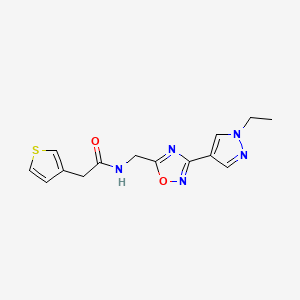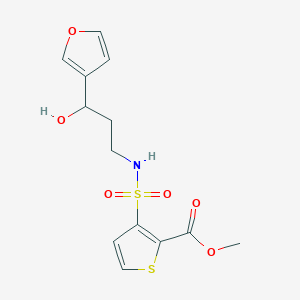
5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-Cyclobutoxy-3-cyclopropyl-1,2,4-thiadiazole” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds that feature both sulfur (S) and nitrogen (N) atoms in their ring structure .
Molecular Structure Analysis
The molecular structure of thiadiazoles is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The specific molecular structure of “this compound” is not provided in the available resources.Chemical Reactions Analysis
Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules . The specific chemical reactions involving “this compound” are not detailed in the available resources.Physical and Chemical Properties Analysis
Thiadiazoles are typically solid at room temperature, have low melting points, and are relatively stable under normal conditions. They are typically colorless and have a faint, distinctive odor . The specific physical and chemical properties of “this compound” are not provided in the available resources.科学的研究の応用
Dual Inhibitors of 5-Lipoxygenase and Cyclooxygenase
Thiadiazole derivatives have been explored as potent inhibitors of 5-lipoxygenase (LO) and cyclooxygenase (CO), enzymes implicated in inflammatory processes. For instance, specific thiadiazole compounds have shown oral efficacy in rat models of inflammation without causing ulcerogenic effects, indicating their potential as non-ulcerogenic anti-inflammatory agents (Mullican et al., 1993).
Anticancer Properties
Several 1,3,4-thiadiazole compounds have demonstrated anticancer properties against various human cancers. These compounds act through different mechanisms, including inhibition of crucial enzymes involved in cancer cell proliferation and metabolism. Some thiadiazole derivatives have shown promising results in inhibiting the growth of cancer cells, highlighting their potential as therapeutic agents in oncology (Matysiak, 2015).
Antimicrobial and Antifungal Activities
1,3,4-thiadiazole-based compounds exhibit significant antimicrobial and antifungal activities. They have been tested against various bacterial and fungal strains, showing their potential as effective agents in combating infectious diseases (Kumar & Panwar, 2015).
Broad Spectrum of Biological Activities
The 1,3,4-thiadiazole scaffold is known for its wide range of biological activities, including diuretic, antibacterial, antifungal, antitubercular, and leishmanicidal effects. These compounds also exhibit diverse effects on the central nervous system, such as anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic actions. Their molecular targets include various enzymes, suggesting a broad spectrum of potential therapeutic applications (Matysiak, 2015).
Neuroprotective Properties
Certain 1,3,4-thiadiazole derivatives have shown neuroprotective properties, suggesting their potential use in neurodegenerative diseases. These compounds might offer protection against neuronal damage and could be explored further for their efficacy in neuroprotection (Rzeski et al., 2007).
Safety and Hazards
作用機序
Target of action
1,2,4-thiadiazole derivatives have been found to interact with a variety of biological targets. They are known to cross cellular membranes and interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Mode of action
The mode of action of 1,2,4-thiadiazole derivatives can vary depending on the specific compound and its targets. Some 1,2,4-thiadiazole derivatives have been found to inhibit enzymes, disrupt membrane integrity, or interact with various receptors .
Biochemical pathways
The biochemical pathways affected by 1,2,4-thiadiazole derivatives can be diverse, depending on the specific compound and its targets. Some 1,2,4-thiadiazole derivatives have been found to affect pathways related to microbial growth and proliferation .
Pharmacokinetics
The ADME properties of 1,2,4-thiadiazole derivatives can vary widely depending on the specific compound. Some 1,2,4-thiadiazole derivatives have been found to have good liposolubility, which is attributed to the presence of the sulfur atom in the thiadiazole ring .
Result of action
The molecular and cellular effects of 1,2,4-thiadiazole derivatives can include inhibition of microbial growth, disruption of membrane integrity, and modulation of receptor activity .
Action environment
The action, efficacy, and stability of 1,2,4-thiadiazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds .
特性
IUPAC Name |
5-cyclobutyloxy-3-cyclopropyl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-2-7(3-1)12-9-10-8(11-13-9)6-4-5-6/h6-7H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBGKDDBBBPOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=NC(=NS2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(1,2-Dihydroacenaphthylen-5-yl)-2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)ethanone](/img/structure/B2559428.png)

![1-benzyl-7,9-dimethyl-3-phenyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2559433.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2559435.png)

![(2E)-N-[4-(dimethylamino)phenyl]-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B2559438.png)
![2-[But-3-ynyl(methyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B2559441.png)
![2-({[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2559442.png)
![7,8-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2559444.png)

![2-[4-(1H-imidazol-1-yl)phenyl]acetic acid hydrochloride](/img/structure/B2559446.png)


![Tert-butyl 3-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]propanoate](/img/structure/B2559449.png)
